6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
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Overview
Description
6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structural motif where a spiro[33]heptane core is fused with a 4-fluorophenylsulfonyl group and an oxa-azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a double alkylation reaction of a suitable 1,1-binucleophile with a bis(bromomethyl)cyclobutane derivative.
Introduction of the Oxa-Azaspiro Moiety: The oxa-azaspiro moiety can be introduced via a nucleophilic substitution reaction, where an appropriate aziridine or oxirane derivative reacts with the spirocyclic intermediate.
Attachment of the 4-Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the spirocyclic intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid): A non-aromatic spirocyclic compound used in the design of metal-organic frameworks.
Spiro[3.3]heptane-2,6-dispirofluorene: Used in the development of white polymer light-emitting devices and perovskite solar cells
Uniqueness
6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts specific electronic properties and potential biological activity. Its spirocyclic structure also provides steric bulk, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
6-(4-fluorophenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-9-1-3-10(4-2-9)17(14,15)13-5-11(6-13)7-16-8-11/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZODLTIQYXCTNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1S(=O)(=O)C3=CC=C(C=C3)F)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731523 |
Source
|
Record name | 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227384-86-2 |
Source
|
Record name | 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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